molecular formula C6H15ClN2O2 B1398431 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride CAS No. 1220035-08-4

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride

Cat. No. B1398431
M. Wt: 182.65 g/mol
InChI Key: WXQVTGZHHPIQJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride can be achieved from Carbamic acid, N- [2- [ (1,1-dimethylethyl)amino]-2-oxoethyl]-, phenylmethyl ester .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride is represented by the formula C6H15ClN2O2. The molecular weight of the compound is 182.65 g/mol.

Scientific Research Applications

Pharmacological Properties and Anticonvulsant Activities

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride and its derivatives have been identified as primary amino acid derivatives with potent anticonvulsant activities. They exhibit pronounced activities in whole animal anticonvulsant models, surpassing traditional treatments like phenobarbital. The modification of the N'-benzylamide site in these compounds plays a crucial role in their activity, with specific substituents enhancing their pharmacological efficacy. This finding indicates that these compounds represent a novel class of anticonvulsants. Moreover, certain derivatives of this compound have shown pain-attenuating properties, expanding their potential therapeutic applications (King et al., 2011). Another study has underscored the importance of the terminal amide site in these compounds for their anticonvulsant activity, suggesting different mechanisms of action for these compounds compared to others (King et al., 2011).

Neuroprotective Actions

The compound and its related structures have also been evaluated for their neuroprotective properties, particularly in animal models of hypoxia and global ischemia. These studies have shown that treatment with certain derivatives results in the protection of vulnerable neurons in the brain, suggesting their potential use in neuroprotective therapies (Palmer et al., 1995).

Metabolic Activation and Toxicology Studies

In the context of toxicology, derivatives of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride have been studied for their metabolic activation pathways. This research is crucial for understanding the safety profile of these compounds and their potential as therapeutic agents. For instance, the conversion of noncarcinogenic aromatic amides to carcinogenic arylhydroxamic acids through synthetic N-hydroxylation has been documented, offering insights into the metabolic pathways that could influence the carcinogenicity of these compounds (Gutmann et al., 1967).

properties

IUPAC Name

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-6(2,4-9)8-5(10)3-7;/h9H,3-4,7H2,1-2H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQVTGZHHPIQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride

CAS RN

1220035-08-4
Record name Acetamide, 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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